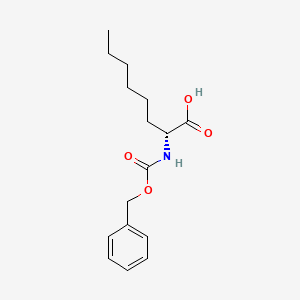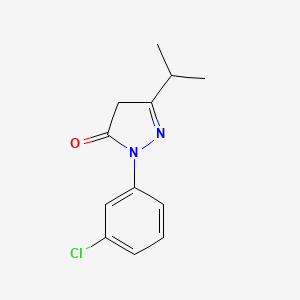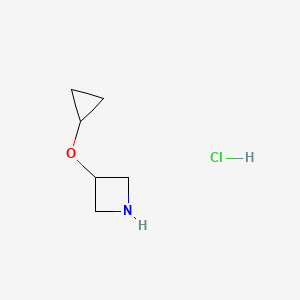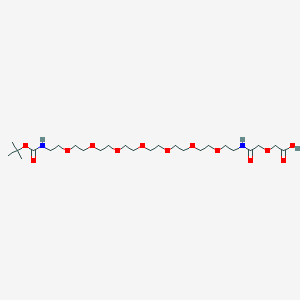![molecular formula C15H25N B6353268 (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine CAS No. 1036478-59-7](/img/structure/B6353268.png)
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine” is a chemical compound used in scientific research and industry for various purposes. The butan-2-yl (sec-butyl) group is chiral, meaning it has a non-superimposable mirror image. The carbon atom at position 2 is a stereocenter, having four different groups attached: −H, −CH3, −CH2−CH3, and −R .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H26ClN. The structure includes a butan-2-yl group, a tert-butylphenyl group, and a methylamine group . The exact 3D molecular structure would require more specific data or computational chemistry methods to determine.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 255.82 g/mol. Other physical and chemical properties such as density, melting point, boiling point, and flash point are not provided in the available resources .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- A study by Novakov et al. (2017) explored the reaction of related compounds in butanol, leading to the formation of butyl ester, which is resistant to aminolysis (Novakov et al., 2017).
- Mukhopadhyay et al. (2015) synthesized Schiff base ligands involving tert-butylphenylamine and examined their binding with DNA and proteins, indicating potential in anticancer activity (Mukhopadhyay et al., 2015).
- Deeken et al. (2006) investigated group 10 metal aminopyridinato complexes, involving tert-butylpyridine, for applications in catalysis and polymerization (Deeken et al., 2006).
Asymmetric Synthesis and Ligand Design
- Ellman et al. (2002) discussed the use of N-tert-butanesulfinyl imines, a related class of compounds, as intermediates for asymmetric synthesis of amines, highlighting their versatility in synthesizing enantioenriched amines (Ellman et al., 2002).
- Altenbach et al. (2008) synthesized 2-aminopyrimidines, including tert-butylpyrimidinylamine, as ligands for the histamine H4 receptor, exploring their potential in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).
Catalysis and Polymerization
- Tümer et al. (2007) synthesized Schiff base ligands involving tert-butylphenol and studied their catalytic properties, including antimicrobial activity, indicating a broad range of potential applications (Tümer et al., 2007).
- Huang et al. (2008) investigated the formylation reaction of tert-butylphenol derivatives, highlighting the impact of steric effects on the formation of different by-products (Huang et al., 2008).
Electrochromic and Optoelectronic Applications
- Yagmur et al. (2013) synthesized a polymer precursor related to tert-butylamine and studied its electrochromic properties, indicating potential in multicolored electrochromic devices (Yagmur et al., 2013).
Propriétés
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-6-12(2)16-11-13-7-9-14(10-8-13)15(3,4)5/h7-10,12,16H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRDQDXIJKZIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

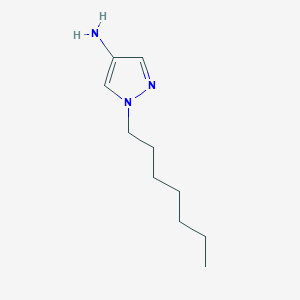
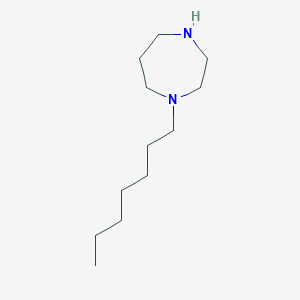


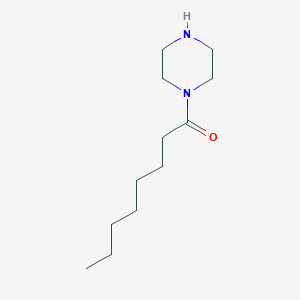
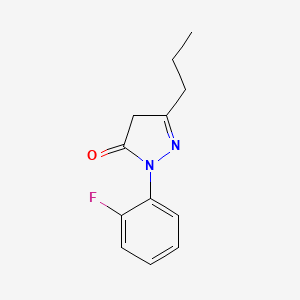
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
